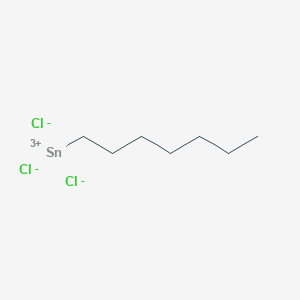

Trichloro(heptyl)stannane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trichlorostannanes typically involves the reaction of stannane precursors with appropriate chlorinating agents. For instance, trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane, a compound closely related to trichloro(heptyl)stannane, was synthesized via the reaction of (triarylmethyl)lithium species with tin tetrachloride, showcasing the synthetic pathway for trichlorostannanes with complex ligands (Kobayashi, Iwanaga, & Kawashima, 2010).

Molecular Structure Analysis

X-ray crystallographic analysis reveals that trichlorostannanes can exhibit complex structures, such as heptacoordinate environments around the tin atom, indicative of their ability to form diverse coordination geometries. The study on trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane highlighted a heptacoordinate structure, with significant interatomic distances between oxygen atoms and the central tin atom (Kobayashi, Iwanaga, & Kawashima, 2010).

Chemical Reactions and Properties

Trichlorostannanes engage in various chemical reactions, reflecting their reactivity and chemical properties. For example, fluorinated stannanes demonstrate the ability to undergo Barbier-type reactions, offering pathways for the synthesis of fluorinated compounds, a principle that could extend to the synthesis and reactivity of trichloro(heptyl)stannane (Burton & Jairaj, 2005).

Physical Properties Analysis

The physical properties of trichlorostannanes, such as solubility, melting point, and boiling point, are crucial for their handling and application in synthetic processes. Although specific data on trichloro(heptyl)stannane is scarce, related compounds provide insight into the influence of substituents on these properties.

Chemical Properties Analysis

Trichlorostannanes' chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, are pivotal in their application in organic synthesis. The versatility of trichlorostannanes in reactions such as hydrostannylations and dehalogenations underscores their utility in forming carbon-tin bonds and synthesizing organotin compounds (Wiesemann, Niemann, Klösener, Neumann, Stammler, & Hoge, 2018).

Wissenschaftliche Forschungsanwendungen

Organometallic Synthesis and Structure

Trichloro(heptyl)stannane and its analogs are often studied for their unique structural characteristics and reactivity in organometallic chemistry. For instance, the synthesis and structure of a heptacoordinate trichlorostannane bearing a triarylmethyl-type tetradentate ligand showcased a heptacoordinate structure with unique interatomic distances, highlighting the complex coordination environments these compounds can adopt (Kobayashi, Iwanaga, & Kawashima, 2010). Such studies provide insights into the potential for creating novel organometallic frameworks with specific properties.

Water-Soluble Tin Hydrides

Research into water-soluble tin hydrides, such as tris[3-(2-methoxyethoxy)propyl]stannane, explores their utility in organic synthesis, including hydroboration and metalation reactions. These compounds serve as intermediates in creating a wide range of organotin compounds, demonstrating the versatility of tin-based reagents in chemical synthesis (Light & Breslow, 2003).

Reactivity and Synthesis Applications

The synthesis and reactivity of monomeric group 14 triols, derived from hydrolysis of corresponding trichloro-stannanes, show applications in creating complex organometallic compounds. These compounds can react to form cagelike structures with Sn–O–Si–O–Sn linkages, showcasing their potential in synthesizing materials with specific molecular architectures (Pop et al., 2014).

Catalytic Applications

Organotin(IV) compounds, derived from trichloro(heptyl)stannane and related stannanes, have been explored for their catalytic activities in various chemical reactions, including the glycerolysis of triacylglycerides. These studies highlight the role of organotin compounds as effective catalysts in producing industrially significant products, such as monoacylglycerols and diacylglycerols (Silva et al., 2017).

Novel Organotin Syntheses

Innovative syntheses of organotin compounds, such as tris(trimethylsilyl)stannyl alkali derivatives, demonstrate the ongoing development of new methodologies for organotin synthesis. These derivatives offer insights into the NMR spectroscopic properties and reactivities of tin compounds, contributing to the broadening of organometallic chemistry's toolkit (Fischer et al., 2005).

Eigenschaften

IUPAC Name |

trichloro(heptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUSWURBARPGM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612433 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(heptyl)stannane | |

CAS RN |

59344-47-7 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)